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Compound of Interest

Compound Name: Ethyl 2-benzylacetoacetate

Cat. No.: B018223 Get Quote

This guide provides a comprehensive comparison of the spectroscopic data for ethyl 2-
benzylacetoacetate against two common alternatives, ethyl acetoacetate and methyl 2-
benzylacetoacetate. The data presented herein, including Infrared (IR) spectroscopy, Nuclear

Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is intended for

researchers, scientists, and drug development professionals to facilitate compound

identification and characterization.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for ethyl 2-benzylacetoacetate
and its alternatives.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Peaks (cm⁻¹)
Functional Group
Assignment

Ethyl 2-benzylacetoacetate ~1745 (strong), ~1715 (strong) C=O stretch (ester and ketone)

~3030, ~2980
C-H stretch (aromatic and

aliphatic)

~1600, ~1495, ~1455 C=C stretch (aromatic ring)

~1250-1000 C-O stretch (ester)

Ethyl acetoacetate ~1740 (strong), ~1718 (strong)
C=O stretch (ester and ketone)

[1]

~2980 C-H stretch (aliphatic)

~1240-1050 C-O stretch (ester)

Methyl 2-benzylacetoacetate ~1748 (strong), ~1717 (strong) C=O stretch (ester and ketone)

~3030, ~2950
C-H stretch (aromatic and

aliphatic)

~1600, ~1495, ~1450 C=C stretch (aromatic ring)

~1260-1020 C-O stretch (ester)

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

Ethyl 2-

benzylacetoacet

ate

~7.35-7.15 m - Ar-H (5H)

~4.15 q 7.1 -OCH₂CH₃ (2H)

~3.70 t 7.5 -CH(Bn)- (1H)

~3.15 d 7.5 -CH₂-Ph (2H)

~2.20 s - -C(O)CH₃ (3H)

~1.20 t 7.1 -OCH₂CH₃ (3H)

Ethyl

acetoacetate
~12.0 (enol) s - Enol -OH

~4.9 (enol) s - Enol =CH-

~4.19 (keto) q 7.1 -OCH₂CH₃

~3.44 (keto) s - -CH₂-

~2.26 (keto) s - -C(O)CH₃

~1.98 (enol) s - Enol -C(O)CH₃

~1.28 (keto) t 7.1 -OCH₂CH₃

~1.25 (enol) t 7.1 -OCH₂CH₃

Methyl 2-

benzylacetoacet

ate

~7.30-7.10 m - Ar-H (5H)

~3.70 s - -OCH₃ (3H)

~3.65 t 7.6 -CH(Bn)- (1H)

~3.10 d 7.6 -CH₂-Ph (2H)

~2.15 s - -C(O)CH₃ (3H)
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Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)
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Compound Chemical Shift (δ, ppm) Assignment

Ethyl 2-benzylacetoacetate ~202.0 C=O (ketone)

~169.0 C=O (ester)

~137.0 Ar-C (quaternary)

~129.0, ~128.5, ~127.0 Ar-CH

~61.5 -OCH₂-

~58.0 -CH(Bn)-

~35.0 -CH₂-Ph

~29.0 -C(O)CH₃

~14.0 -CH₃ (ethyl)

Ethyl acetoacetate ~201.0 (keto) C=O (ketone)

~172.5 (enol) C=O (ester, enol)

~167.5 (keto) C=O (ester, keto)

~90.0 (enol) =CH- (enol)

~61.0 (keto) -OCH₂-

~50.0 (keto) -CH₂-

~30.0 (keto) -C(O)CH₃

~20.0 (enol) -C(O)CH₃ (enol)

~14.0 (keto/enol) -CH₃ (ethyl)

Methyl 2-benzylacetoacetate ~202.5 C=O (ketone)

~169.5 C=O (ester)

~137.5 Ar-C (quaternary)

~129.2, ~128.8, ~127.2 Ar-CH

~58.5 -CH(Bn)-
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~52.5 -OCH₃

~35.5 -CH₂-Ph

~29.5 -C(O)CH₃

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Relative Abundance

Ethyl 2-benzylacetoacetate 220
177, 131, 91 (base peak),

43[2]

Ethyl acetoacetate 130 88, 70, 43 (base peak)

Methyl 2-benzylacetoacetate 206 163, 131, 91 (base peak), 43

Experimental Protocols
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.

Procedure:

A small drop of the neat liquid sample was placed directly onto the diamond crystal of the

ATR accessory.

The spectrum was recorded in the range of 4000-400 cm⁻¹.

A background spectrum of the clean, empty crystal was recorded prior to each sample

measurement and automatically subtracted from the sample spectrum.

The crystal was cleaned with isopropanol and dried completely between samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR Spectroscopy.
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Procedure:

Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

The solution was transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second.

For ¹³C NMR, 128 scans were acquired with a relaxation delay of 2 seconds.

All chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Mass Spectrometry
Method: Electron Ionization Mass Spectrometry (EI-MS).

Procedure:

A dilute solution of the sample in methanol was introduced into the mass spectrometer via

direct infusion.

The sample was vaporized and then ionized by an electron beam with an energy of 70 eV.

The resulting ions were separated by a quadrupole mass analyzer and detected.

The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-300.

Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to determine the structure of an organic molecule like Ethyl 2-benzylacetoacetate.
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Caption: Workflow of structural elucidation using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b018223#spectroscopic-data-for-ethyl-2-
benzylacetoacetate-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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